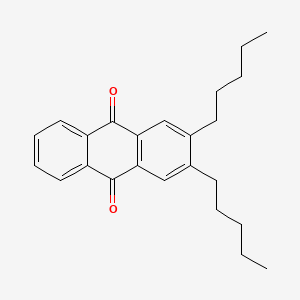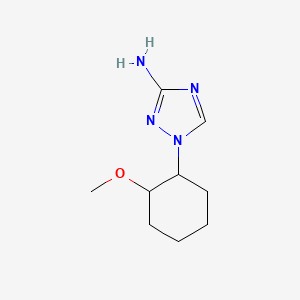
methyl (2R)-2-amino-3-hydroxy-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2R)-2-amino-3-hydroxy-2-methylpropanoate is an organic compound with significant importance in various fields of chemistry and biology. This compound is characterized by its chiral center, making it an enantiomerically pure substance. It is often used as an intermediate in the synthesis of more complex molecules and has applications in pharmaceuticals and biochemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-amino-3-hydroxy-2-methylpropanoate typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the reduction of a precursor compound, such as a keto ester, using a chiral reducing agent. For example, the reduction of methyl 2-oxo-3-hydroxy-2-methylpropanoate with a chiral borane complex can yield the desired product with high enantiomeric purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale reduction processes using cost-effective and efficient catalysts. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2R)-2-amino-3-hydroxy-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Methyl 2-oxo-3-hydroxy-2-methylpropanoate.
Reduction: Methyl (2R)-2-amino-3-hydroxy-2-methylpropanol.
Substitution: Various amides or carbamates depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Methyl (2R)-2-amino-3-hydroxy-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the biosynthesis of amino acids and peptides.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Wirkmechanismus
The mechanism of action of methyl (2R)-2-amino-3-hydroxy-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Methyl (2R)-2-amino-3-hydroxy-2-methylpropanoate can be compared with other similar compounds, such as:
Methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate: The enantiomer of the compound, which may have different biological activities and properties.
Methyl 2-amino-3-hydroxybutanoate: A structurally similar compound with a different side chain, leading to variations in reactivity and applications.
Methyl 2-amino-3-hydroxy-2-phenylpropanoate:
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which make it a valuable intermediate in various synthetic and research applications.
Eigenschaften
Molekularformel |
C5H11NO3 |
|---|---|
Molekulargewicht |
133.15 g/mol |
IUPAC-Name |
methyl (2R)-2-amino-3-hydroxy-2-methylpropanoate |
InChI |
InChI=1S/C5H11NO3/c1-5(6,3-7)4(8)9-2/h7H,3,6H2,1-2H3/t5-/m1/s1 |
InChI-Schlüssel |
VKHHAZQVRNQDHW-RXMQYKEDSA-N |
Isomerische SMILES |
C[C@@](CO)(C(=O)OC)N |
Kanonische SMILES |
CC(CO)(C(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



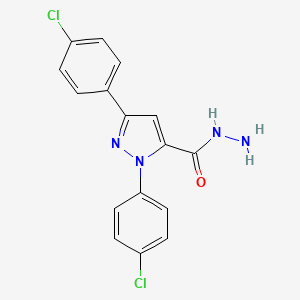
![2-{[4-Amino-6-(3-chloroanilino)-1,3,5-triazin-2-yl]amino}ethan-1-ol](/img/structure/B15251195.png)

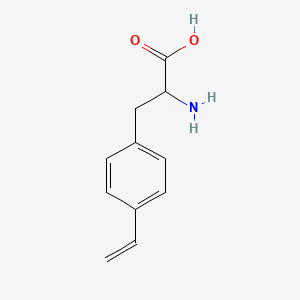
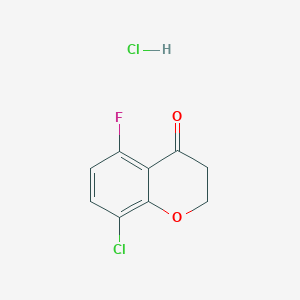
![3-O-tert-butyl 3-O'-ethyl spiro[3-azabicyclo[3.3.1]nonane-9,5'-4H-1,2-oxazole]-3,3'-dicarboxylate](/img/structure/B15251227.png)
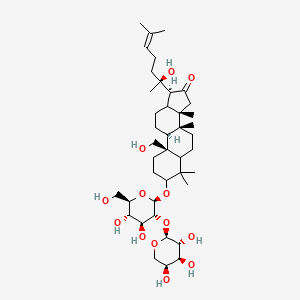
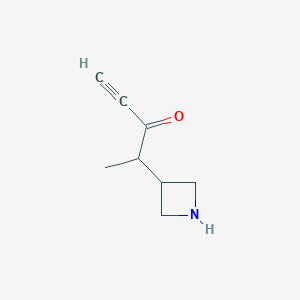
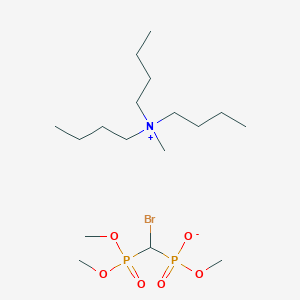
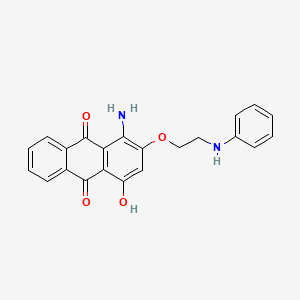
![1-[(Benzylamino)methyl]-3-methylcyclopentan-1-ol](/img/structure/B15251274.png)
